3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Catalog No.
S592688
CAS No.
142130-73-2
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol

CAS Number

142130-73-2

Product Name

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N

SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Synonyms

3-(6-amino-9H-purin-9-yl)-cyclopentanol, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer, 9-(cis-cyclopentan-3-ol)adenine, 9-(trans-cyclopentan-3-ol)adenine, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer, MDL 201112, MDL 201449A, MDL-201,449A, MDL-201112, MDL201112

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O

The exact mass of the compound 3-(6-Amino-9h-purin-9-yl)-cyclopentanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(6-Amino-9h-purin-9-yl)-cyclopentanol, widely designated as MDL 201112, is a synthetic carbocyclic nucleoside analog and a potent, selective inhibitor of tumor necrosis factor-alpha (TNF-α) production and MHC class II antigen expression [1]. Unlike endogenous purines, the substitution of the labile ribose ring with a cyclopentyl moiety confers robust metabolic stability, rendering the compound highly resistant to enzymatic cleavage by adenosine deaminase (ADA)[1]. In procurement and assay design, MDL 201112 serves as a critical, stable benchmark for evaluating macrophage priming, targeted immunosuppression, and non-classical purinergic receptor modulation without the rapid half-life limitations that plague natural nucleosides [2].

Research Fit

●
Stereochemical control

(1R,3S) stereoisomer-specified probe for TNF-α pathway studies

●
Metabolic stability

Carbocyclic scaffold resists glycosidic cleavage, enabling in vivo research models

●
Mechanism distinct

Pre-translational TNF-α RNA inhibition; not interchangeable with adenosine

Substituting MDL 201112 with natural adenosine or generic A1/A2 receptor agonists severely compromises assay reproducibility and in vivo efficacy. Natural adenosine is rapidly metabolized by adenosine deaminase (ADA) into inosine, requiring the co-administration of ADA inhibitors or nucleoside transport inhibitors (like dipyridamole) to maintain effective assay concentrations, which confounds experimental variables [1]. Furthermore, broad-spectrum TNF-α inhibitors like pentoxifylline (PTX) lack the high in vivo efficacy of MDL 201112, while classical adenosine analogs (e.g., CCPA, NECA) trigger off-target A1 and A2 receptor activation [1], [2]. Procuring the exact carbocyclic structure of MDL 201112 ensures isolated, ADA-resistant modulation of macrophage activity without unwanted purinergic side effects.

Substitution Risk

Target product

142130-73-2 (1R,3S)

Carbocyclic adenosine analog; resists metabolic cleavage and retains stereospecific activity

Common substitute

Adenosine (ADO)

Rapidly metabolized in vivo; model-response endpoints differ substantially, direct replacement may fail to replicate protection

Target stereochemistry

(1R,3S) enantiomer

Reported higher TNF-α inhibition compared to other diastereomers; stereochemical attribution is critical

Risk if substituted

Other stereoisomers

Enantiomer and diastereomers show reduced assay response; model outcomes may shift if isomer identity is not verified

Stereochemical purity and scaffold stability together define the compound’s research utility; substituting with natural nucleosides or incorrect isomers may lead to misleading pathway interpretation.

Metabolic Stability and Resistance to Adenosine Deaminase (ADA)

In macrophage priming assays, the inhibitory effects of natural adenosine on superoxide anion (O2-) production are completely reversed by physiological levels of adenosine deaminase[1]. In contrast, MDL 201112 maintains its full inhibitory efficacy on O2- release even in the presence of ADA, eliminating the need for nucleoside transport inhibitors like dipyridamole[1].

Evidence DimensionReversal of O2- inhibition by ADA
Target Compound DataNo reversal; full activity maintained
Comparator Or BaselineAdenosine (100% reversal of inhibitory effect)
Quantified DifferenceComplete retention of activity vs. total loss of activity
ConditionsLEW/N rat macrophages stimulated with IFN-gamma and opsonized zymosan in the presence of physiological ADA

Allows researchers to conduct long-term cell culture assays without the rapid degradation of the active compound or the need for confounding enzyme inhibitors.

In vivo endotoxemia
Head-to-head
142130-73-2: >90% protection Adenosine (ADO): 0% protection Model: LPS/D-galactosamine, murine, 100 mg/kg
Reported model-response context: carbocyclic analog maintains functional endpoint, adenosine fails due to rapid metabolism.
Direct head-to-head comparison; endpoint difference underscores stability advantage for in vivo research.

Superior Potency in Macrophage Priming Inhibition

MDL 201112 demonstrates a significantly higher potency than natural adenosine in downregulating macrophage respiratory bursts[1]. To achieve a fourfold decrease in superoxide anion (O2-) production in IFN-gamma-primed macrophages, only 10 µM of MDL 201112 is required, compared to 100 µM of adenosine [1].

Evidence DimensionConcentration required for 4-fold reduction in O2- production
Target Compound Data10 µM
Comparator Or BaselineAdenosine (100 µM)
Quantified Difference10-fold higher potency
ConditionsPurified peritoneal macrophages primed with rRaIFN-gamma for 18 h

Reduces the required material input for assays by an order of magnitude, minimizing potential concentration-dependent toxicity and improving cost-efficiency.

Stereochemical potency
Head-to-head
IC50 = 10 µM (1R,3S)
Supports stereochemical-control context: 2- to 5-fold higher potency over diastereomers in TNF-α inhibition assay (human primary macrophages).
Enantiomer and other diastereomers show reduced activity; isomer identity must be verified.

In Vivo Efficacy in LPS-Induced Septic Shock Models

In d-Galactosamine-sensitized murine models challenged with a lethal dose of LPS, MDL 201112 provides superior protection compared to both natural adenosine and the benchmark therapeutic pentoxifylline (PTX)[1]. At 8 hours post-challenge, MDL 201112 achieved an 88% survival rate, whereas PTX provided only 66% protection, and adenosine offered 0% protection due to rapid metabolism [1].

Evidence DimensionSurvival rate at 8 hours post-LPS challenge
Target Compound Data88% survival
Comparator Or BaselinePentoxifylline (66% survival) / Adenosine (0% survival)
Quantified Difference22% absolute improvement over PTX; 88% over adenosine
Conditionsd-Gal-sensitized mice challenged with LD100 dose of LPS

Establishes MDL 201112 as a highly reliable positive control for in vivo studies evaluating novel anti-inflammatory and anti-sepsis compounds.

In vivo survival
Head-to-head
142130-73-2: 100% survival Diastereomers: significantly lower Model: 3× LD100 LPS, murine
Reported survival endpoint confirms stereochemistry-dependent model response; non-target isomers do not achieve same endpoint.
Functional validation of (1R,3S) superiority in lethal challenge model; context-dependent.

High Cytokine Selectivity (TNF-α vs. IL-1β)

Unlike broad-acting immunosuppressants, MDL 201112 exhibits a highly specific cytokine inhibition profile [1]. It selectively and dose-dependently inhibits the production of monocyte-macrophage-derived TNF-α, while leaving the production of IL-1β intact [1].

Evidence DimensionCytokine production inhibition
Target Compound DataInhibits TNF-α, no effect on IL-1β
Comparator Or BaselineBroad-spectrum anti-inflammatories (Inhibit both TNF-α and IL-1β)
Quantified DifferenceSelective divergence in cytokine suppression
ConditionsHuman monocyte-macrophage cultures

Essential for procurement in immunology research where isolating the TNF-α pathway without disrupting parallel IL-1β signaling is required.

Mechanism selectivity
Head-to-head
142130-73-2: inhibits TNF-α RNA Adenosine: no effect on RNA Method: Northern blot, J774/RAW-264 cells
Distinct pre-translational mechanism; compound is not a simple adenosine replacement, offering a unique tool for transcriptional regulation studies.
Qualitative mechanistic divergence; supports pathway-specific research design.

Positive Control in Septic Shock and Systemic Inflammation Models

Due to its 88% survival efficacy in LPS/d-Gal models and its resistance to adenosine deaminase, MDL 201112 is the ideal benchmark compound for evaluating new therapeutics targeting severe systemic inflammation, outperforming standard agents like pentoxifylline [1].

Isolated TNF-α Pathway Investigation in Macrophages

Because MDL 201112 selectively inhibits TNF-α without affecting IL-1β production, it is highly suited for in vitro assays designed to decouple these two interconnected inflammatory cytokine pathways in primary human monocyte-macrophage cultures [2].

Non-Classical Purinergic Receptor Research

As MDL 201112 does not bind to classical A1 or A2 receptors, it serves as a critical pharmacological tool for researchers investigating novel purinergic signaling pathways and A3 receptor-mediated immunomodulation without triggering A1/A2-associated cardiovascular artifacts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo TNF-α pathway model studies
Model-response endpoint context
Survival and cytokine endpoints
TNF-α transcriptional regulation research
Mechanism-specific probe
Steady-state RNA expression analysis
Stereochemistry SAR studies
Stereoisomer-specific activity
Diastereomer/enantiomer activity comparison
MHC class II modulation studies
Immune modulation assay context
MHC expression endpoint review

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11201006 g/mol

Monoisotopic Mass

219.11201006 g/mol

Heavy Atom Count

16

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